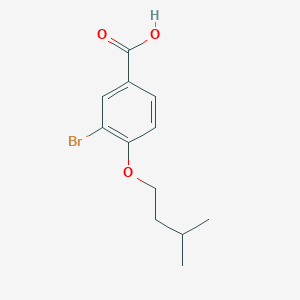

3-Bromo-4-(isopentyloxy)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(3-methylbutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCWWHPQAHQZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586373 | |

| Record name | 3-Bromo-4-(3-methylbutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881596-09-4 | |

| Record name | 3-Bromo-4-(3-methylbutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 Bromo 4 Isopentyloxy Benzoic Acid

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-Bromo-4-(isopentyloxy)benzoic acid reveals several plausible disconnection points. The most logical approach involves disconnecting the isopentyloxy ether bond and the carbon-bromine bond. This leads to simpler and more readily available starting materials.

The primary disconnection is the ether linkage, which can be formed via a Williamson ether synthesis. This points to 3-bromo-4-hydroxybenzoic acid or its corresponding ester as a key intermediate, and an isopentyl halide as the alkylating agent.

A second disconnection targets the bromo substituent. This suggests that the bromination step can be performed on a precursor such as 4-(isopentyloxy)benzoic acid or its ester. The regioselectivity of this electrophilic aromatic substitution is a critical consideration.

Finally, the carboxylic acid functional group can be derived from the hydrolysis of a corresponding ester, such as a methyl or ethyl ester. The ester group can serve as a protecting group for the carboxylic acid during other transformations and can also facilitate purification.

This retrosynthetic analysis suggests a synthetic strategy that begins with a simple para-substituted benzene (B151609) derivative, such as p-hydroxybenzoic acid, and sequentially introduces the required functional groups.

Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, several classical synthetic routes can be devised. These routes typically involve a sequence of esterification, etherification, bromination, and hydrolysis reactions.

Esterification-Hydrolysis Sequences

The carboxylic acid group in benzoic acid derivatives is often protected as an ester during synthesis to prevent unwanted side reactions. A common strategy involves the esterification of a benzoic acid precursor, followed by the necessary synthetic transformations, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.

For the synthesis of this compound, a plausible route starts with the esterification of 4-hydroxybenzoic acid to its methyl or ethyl ester. This can be achieved using standard methods such as Fischer esterification (refluxing the carboxylic acid with the corresponding alcohol in the presence of a strong acid catalyst like sulfuric acid).

Following the introduction of the bromo and isopentyloxy groups, the ester is hydrolyzed back to the carboxylic acid. This is typically accomplished by saponification, which involves heating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate salt.

Etherification Strategies for the Isopentyloxy Moiety

The introduction of the isopentyloxy group is a key step in the synthesis. The Williamson ether synthesis is a widely used and effective method for this transformation. masterorganicchemistry.comlibretexts.orgkhanacademy.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com

In the context of synthesizing this compound, a suitable precursor is methyl 3-bromo-4-hydroxybenzoate. The phenolic hydroxyl group of this intermediate can be deprotonated using a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The resulting phenoxide then reacts with an isopentyl halide, such as isopentyl bromide (1-bromo-3-methylbutane), to form the desired ether linkage.

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Stronger bases and polar aprotic solvents generally lead to higher yields. numberanalytics.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Aryl Ethers

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Nitrophenol | ω-Bromoalkan-1-ols | K₂CO₃ | Not specified | Not specified | Not specified | mdpi.com |

| 3-Bromo-4-hydroxybenzonitrile | 1-Bromo-2-methylpropane | K₂CO₃ | Acetone | Reflux | Not specified |

Regioselective Bromination Techniques

The regioselective introduction of a bromine atom at the C-3 position of the benzene ring is a critical step. The directing effects of the substituents on the aromatic ring govern the position of electrophilic substitution. In a precursor like methyl 4-(isopentyloxy)benzoate, the isopentyloxy group is a strongly activating ortho-, para-directing group, while the methoxycarbonyl group is a deactivating meta-directing group. Therefore, bromination is expected to occur at the positions ortho to the isopentyloxy group (C-3 and C-5).

To achieve monobromination at the desired C-3 position, careful control of the reaction conditions is necessary to avoid the formation of dibrominated byproducts. A common method involves the use of elemental bromine in a suitable solvent, such as acetic acid or a halogenated hydrocarbon. The reaction temperature is also a key parameter to control the selectivity.

A Chinese patent describes a method for the preparation of methyl 3-bromo-4-hydroxybenzoate from methyl p-hydroxybenzoate using bromine in a halogenated alkane or ether solvent with glacial acetic acid as a catalyst at temperatures ranging from -10°C to 50°C. This highlights that the hydroxyl group, being a strong activating group, directs the bromination to the ortho position.

Table 2: Reagents for Regioselective Aromatic Bromination

| Brominating Agent | Substrate Type | Selectivity | Reference |

| N-Bromosuccinimide (NBS)/Silica gel | Activated arenes | Para-selective | nih.gov |

| Tetraalkylammonium tribromides | Phenols | Highly para-selective | nih.gov |

| Bromine in Acetic Acid | Activated arenes | Ortho/Para-selective | researchgate.net |

Advanced Synthetic Techniques and Green Chemistry Principles in Synthesis

Modern organic synthesis increasingly focuses on the development of more efficient and environmentally benign methods. This includes the use of catalytic systems and adherence to the principles of green chemistry.

Catalytic Approaches (e.g., Transition Metal Catalysis for Coupling Reactions)

While classical methods are effective, transition metal-catalyzed reactions offer powerful alternatives for the formation of C-C and C-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized aromatic chemistry.

For the synthesis of this compound, palladium-catalyzed C-H activation could be a potential advanced strategy. rsc.orgnih.govresearchgate.netrsc.orgnih.gov This approach could, in principle, allow for the direct bromination or etherification of a benzoic acid derivative without the need for pre-functionalized starting materials. For instance, a palladium catalyst could direct the functionalization of the C-H bond at the C-3 position of a 4-(isopentyloxy)benzoic acid derivative. However, the development of such specific catalytic systems for this particular molecule would require significant research and optimization.

Green chemistry principles can also be applied to the classical synthetic routes. For example, using sonication can sometimes accelerate reaction rates and reduce the need for harsh conditions or large amounts of solvents. One study reported the synthesis of 3-bromobenzoic acid using a solvent and catalyst-free reaction under sonication, demonstrating a greener approach to bromination. ijisrt.com The use of less toxic solvents and reagents, minimizing waste, and improving energy efficiency are all key considerations in developing a more sustainable synthesis of the target compound.

Flow Chemistry and Continuous Processing for Synthesis

The synthesis of this compound, which involves sequential bromination and etherification, is well-suited for adaptation to flow chemistry and continuous processing. This technology offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater reaction control. acs.orgmt.com

In a continuous flow setup, reactants are pumped through a network of tubes or microreactors where the reaction occurs. mt.com This approach is particularly beneficial for hazardous reactions like bromination. The direct use of molecular bromine, for instance, is often unfavorable on a larger scale due to safety concerns associated with its high vapor pressure. acs.org Flow chemistry mitigates these risks by using small reactor volumes, minimizing the amount of hazardous material present at any given time. mt.com

For the electrophilic bromination of the precursor, 4-hydroxybenzoic acid, a flow system can be designed where a stream of the phenol (B47542) is mixed with a stream of a brominating agent (e.g., in-situ generated bromine from HBr and an oxidant) in a temperature-controlled reactor coil. mdpi.com The precise control over residence time, temperature, and stoichiometry in a flow reactor allows for high selectivity and can minimize the formation of poly-brominated byproducts. mdpi.com

Similarly, the subsequent Williamson ether synthesis step can be efficiently performed in a continuous system. An output stream containing the 3-bromo-4-hydroxybenzoic acid intermediate could be directly mixed with a base and isopentyl bromide in a second flow reactor. Applying back pressure allows the solvent to be heated beyond its atmospheric boiling point, a technique known as "superheating," which can dramatically accelerate the SN2 reaction rate safely. nih.gov This integration of reaction steps, a hallmark of multistep flow synthesis, eliminates the need for isolating and purifying intermediates, leading to a more efficient and automated process. nih.gov

Table 1: Comparison of Batch vs. Flow Processing for Key Synthesis Steps

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk, especially with hazardous reagents like Br₂ at scale. acs.org | Inherently safer due to small reaction volumes and containment. mt.com |

| Heat Transfer | Can be inefficient, leading to hotspots and side reactions. labmanager.com | Excellent heat transfer due to high surface-area-to-volume ratio. nih.gov |

| Process Control | Limited control over mixing and residence time. | Precise control over stoichiometry, residence time, and temperature. mdpi.com |

| Scalability | Scaling up can be complex and non-linear. labmanager.com | More straightforward scale-up by numbering-up or using larger reactors. acs.org |

| Multistep Synthesis | Requires isolation and purification of intermediates. | Allows for integrated, continuous steps without isolation. nih.gov |

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, aligning with the principles of green chemistry by reducing reaction times and often increasing yields. benthamscience.comresearchgate.net This technology is highly applicable to the synthesis of this compound, particularly for the Williamson ether synthesis step.

Conventional heating methods are often slow, whereas microwave irradiation can complete ether synthesis in a fraction of the time. tsijournals.comsacredheart.edu The mechanism involves the direct transfer of energy to polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with a traditional oil bath. ijprdjournal.com

The efficiency of microwave-assisted synthesis can be optimized by adjusting parameters such as power (wattage), temperature, and reaction time. sacredheart.eduijprdjournal.com Furthermore, the reaction can sometimes be performed under solvent-free conditions, which further enhances its environmental friendliness. sacredheart.edu The use of microwave technology offers a rapid, efficient, and green alternative for the production of ethers like this compound. researchgate.nettsijournals.com

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield and purity of this compound requires careful optimization of all reaction parameters for both the initial bromination and the subsequent etherification.

Temperature and Pressure Influence

Temperature and pressure are key variables for controlling reaction kinetics and selectivity. For the bromination of aromatic compounds, temperature control is crucial. While higher temperatures generally increase the reaction rate, they can also lead to decreased selectivity and the formation of unwanted byproducts. researchgate.netnih.gov Some bromination reactions are performed at elevated temperatures (e.g., 110 °C or higher) to achieve a reasonable rate, especially with deactivated substrates. mdpi.com

In the Williamson ether synthesis, increasing the temperature can accelerate the desired SN2 reaction. However, it can also promote a competing E2 elimination side reaction, especially if the alkyl halide is secondary or sterically hindered. wikipedia.org Therefore, an optimal temperature must be found that maximizes the ether formation rate while minimizing elimination.

Pressure typically has a minor influence in standard open-flask laboratory conditions. However, in sealed vessels or continuous flow reactors, pressure becomes a powerful tool. Applying pressure allows for heating solvents above their normal boiling points, which can lead to a dramatic increase in reaction rates. acs.orgnih.gov This is particularly useful in flow chemistry for accelerating slow reactions. acs.org

Reagent Stoichiometry and Purity Considerations

The precise ratio of reactants is fundamental to maximizing yield and minimizing waste. In the bromination step, the stoichiometry of the brominating agent must be carefully controlled to favor the desired mono-brominated product over di- or tri-brominated species. nih.gov

For the Williamson ether synthesis, a slight excess of the alkylating agent (isopentyl bromide) is often used to ensure the complete conversion of the more valuable phenolic intermediate. sacredheart.edu The choice and stoichiometry of the base are also critical. A strong base like potassium carbonate or sodium hydride is needed to fully deprotonate the phenol to form the reactive alkoxide. numberanalytics.com

The purity of the starting materials is paramount, as impurities can lead to side reactions and complicate purification. Likewise, purification of the intermediate and final product is essential. Techniques such as recrystallization are often used to remove unreacted starting materials and byproducts, yielding the final compound with high purity. google.com

Scale-Up Considerations for Laboratory and Pilot Production

Transitioning the synthesis of this compound from a laboratory benchtop to a pilot plant introduces a new set of challenges that must be addressed. A simple multiplication of reactant quantities is insufficient, as factors that are negligible at a small scale become critical during scale-up. labmanager.com

Key considerations for scale-up include:

Heat Management: Exothermic reactions, such as electrophilic bromination, can generate significant heat. Large batch reactors have a much lower surface-area-to-volume ratio than lab flasks, making heat dissipation inefficient and creating a risk of thermal runaway. labmanager.com This necessitates robust cooling systems and careful control over the rate of reagent addition.

Reagent Selection and Safety: Reagents that are convenient in the lab, like N-bromosuccinimide (NBS), may be too expensive for large-scale production. More economical alternatives, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) or in-situ generated bromine, would be preferred. acs.orgblogspot.com Handling large quantities of hazardous materials like molecular bromine requires stringent safety protocols and specialized equipment. acs.org

Solvent Choice: The use of large volumes of solvents like chlorinated hydrocarbons or DMF raises environmental, health, and cost concerns. Process development for scale-up should aim to minimize solvent use or replace hazardous solvents with greener alternatives.

Mixing and Mass Transfer: Ensuring efficient mixing in a large reactor is more difficult than in a small flask. Poor mixing can lead to localized high concentrations of reagents, resulting in side reactions and lower yields.

Downstream Processing: Isolation and purification of the final product at a large scale must be considered. The choice of solvent can impact precipitation and filtration efficiency. The entire process must be designed to yield a product that meets predefined analytical targets for purity. labmanager.com

Continuous flow chemistry is increasingly seen as a solution to many of these scale-up problems. Its inherent safety, superior heat and mass transfer, and predictable scalability make it an attractive alternative to traditional batch processing for the industrial production of fine chemicals and active pharmaceutical ingredients. nih.gov

Investigation of Biological Activities and Mechanisms in Vitro and Non Human in Vivo Models

Elucidation of Molecular Targets and Binding Affinities (In Vitro)

There is currently no publicly available research data detailing the molecular targets or binding affinities of 3-Bromo-4-(isopentyloxy)benzoic acid.

Enzyme Inhibition and Activation Studies

No studies were found that investigated the inhibitory or activational effects of this compound on any specific enzymes.

Receptor Ligand Binding Assays

Information regarding the ability of this compound to bind to any biological receptors is not available in the public domain.

Protein-Protein Interaction Modulations

There are no published findings on the modulation of protein-protein interactions by this compound.

Cellular Level Effects and Pathway Modulation (In Vitro)

Detailed in vitro studies on the effects of this compound at the cellular level have not been reported in the accessible scientific literature.

Cell Viability and Proliferation Assays in Cell Lines

No data from cell viability or proliferation assays conducted with this compound across any cell lines could be located.

Apoptosis and Necrosis Pathway Investigations

There is no available research on the effects of this compound on apoptosis or necrosis pathways in any cell models.

While research exists for structurally related brominated benzoic acid derivatives, the strict focus on "this compound" as per the instructions prevents the inclusion of that data in this article. The absence of specific research on this particular compound highlights a gap in the current scientific knowledge base.

Gene Expression and Protein Level Alterations

No specific studies detailing the effects of this compound on gene expression or protein levels in in vitro or non-human in vivo models were identified in the reviewed literature.

Cellular Signaling Cascade Analysis (e.g., Western Blot, qPCR)

There are no available research findings from Western blot, qPCR, or other cellular signaling cascade analyses to elucidate the pathways modulated by this compound.

Mechanism of Action Studies in Relevant Biological Systems (Non-Human In Vivo)

Pharmacodynamic Markers in Animal Models

No studies were found that identified or measured specific pharmacodynamic markers in animal models following administration of this compound.

Target Engagement Studies in Preclinical Models

Information regarding the direct molecular targets of this compound and evidence of its engagement with these targets in preclinical models is not available in the public domain.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Contribution of the Bromine Atom to Activity

While the position and nature of substituents on the benzoic acid ring are known to influence biological activity in various classes of compounds, specific structure-activity relationship studies isolating the contribution of the bromine atom at the 3-position for this compound have not been published. General principles suggest that the electronegativity and size of the bromine atom, as well as its position relative to the carboxylic acid and the isopentyloxy group, would be critical determinants of its interaction with biological targets. However, without experimental data, any discussion remains speculative for this specific molecule.

Role of the Isopentyloxy Moiety in Receptor Binding

A critical aspect of understanding a compound's biological activity is the role of its various functional groups in interacting with biological targets. For this compound, the isopentyloxy group (a five-carbon branched alkyl chain attached via an ether linkage) at the C4 position of the benzene (B151609) ring is a key structural feature. The size, shape, and lipophilicity of this group would be expected to play a significant role in how the molecule fits into and interacts with the binding pockets of specific receptors.

The branched nature of the isopentyl group, in contrast to a straight-chain pentoxy group, could influence conformational flexibility and potentially provide a more optimal fit within a hydrophobic pocket of a target protein. This could, in theory, lead to enhanced binding affinity and potency compared to analogs with different alkoxy groups. However, without experimental data from receptor binding assays comparing this compound with other 4-alkoxybenzoic acid derivatives, any discussion on the specific role of the isopentyloxy moiety remains purely speculative.

Importance of the Benzoic Acid Core for Biological Function

The benzoic acid core is a common scaffold in a multitude of biologically active compounds. The carboxylic acid group is ionizable at physiological pH, allowing it to form strong ionic interactions, hydrogen bonds, and other electrostatic interactions with amino acid residues in the binding sites of proteins. These interactions are often critical for anchoring a molecule to its biological target and initiating a biological response.

Generally, for a compound to exert its effect, the benzoic acid moiety often needs to be positioned correctly within a receptor's binding site to interact with key residues. The bromine atom at the C3 position, being an electron-withdrawing group, can influence the acidity of the carboxylic acid and the electron distribution of the benzene ring, which in turn can affect its binding properties.

However, in the specific case of this compound, the precise importance of the benzoic acid core for any putative biological function is unknown. Without data from SAR studies where the carboxylic acid group is modified (e.g., converted to an ester or an amide) or moved to a different position on the benzene ring, its definitive role cannot be established.

Computational and Theoretical Chemistry Studies of 3 Bromo 4 Isopentyloxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the electronic behavior and reactivity of 3-Bromo-4-(isopentyloxy)benzoic acid.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

An analysis of the electronic structure of this compound would involve the calculation of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the electron-donating isopentyloxy group and the electron-withdrawing bromine atom and carboxylic acid group would significantly influence the electron density distribution and the energies of these frontier orbitals.

Table 1: Hypothetical Molecular Orbital Properties

| Property | Predicted Value | Significance |

| HOMO Energy | Data not available | Electron-donating capability |

| LUMO Energy | Data not available | Electron-accepting capability |

| HOMO-LUMO Gap | Data not available | Chemical reactivity and stability |

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map would illustrate the charge distribution on the surface of this compound. This map is invaluable for predicting how the molecule would interact with other molecules. Regions with negative potential, typically colored in shades of red, indicate areas rich in electrons and are prone to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the carboxylic acid and the ether linkage would be expected to show a negative electrostatic potential, while the hydrogen atom of the carboxyl group would exhibit a positive potential.

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would help in the structural elucidation of this compound.

IR Spectroscopy: The prediction of the infrared (IR) spectrum involves calculating the vibrational frequencies of the molecule's bonds. This would show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, the C-O stretches of the ether and carboxylic acid, and the vibrations of the aromatic ring.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Key Predicted Features |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| IR | Data not available |

| UV-Vis | Data not available |

Molecular Docking and Dynamics Simulations

These computational techniques are essential for exploring the potential interactions of this compound with biological macromolecules, such as proteins.

Ligand-Protein Interaction Predictions

Molecular docking is a computational method used to predict the preferred orientation of a molecule when it binds to a target protein. This would involve docking this compound into the active site of a selected protein to predict its binding affinity and mode. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. For instance, studies on similar nitrobenzamide derivatives have utilized molecular docking to understand their inhibitory activity against enzymes like xanthine (B1682287) oxidase.

Conformational Analysis and Binding Mode Characterization

Following docking, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the this compound-protein complex over time. MD simulations provide a more realistic picture of the binding stability and the conformational changes that may occur in both the ligand and the protein upon binding. This analysis is crucial for a detailed characterization of the binding mode and for assessing the stability of the predicted interactions.

Stability and Flexibility of Compound-Target Complexes

The therapeutic potential of a compound is often dictated by its interaction with a biological target, such as a protein or enzyme. Molecular dynamics (MD) simulations are a powerful computational tool used to study the stability and flexibility of the complex formed between a ligand, in this case, this compound, and its target protein.

MD simulations provide insights into the dynamic nature of the interactions at an atomic level over time. Key parameters analyzed from these simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds formed.

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and remains stable. For a hypothetical complex of this compound with a target protein, a stable RMSD plot would indicate a stable binding mode.

Root-Mean-Square Fluctuation (RMSF): RMSF analysis helps to identify the flexible regions of the protein-ligand complex. Higher RMSF values indicate greater flexibility of specific amino acid residues, often in loop regions, while lower values in the binding site suggest a stable interaction with the ligand. In the case of the this compound complex, low fluctuations in the active site would signify a tight and stable binding.

Hydrogen Bonds: The formation and maintenance of hydrogen bonds between the ligand and the target are crucial for binding affinity and specificity. MD simulations can track the number of hydrogen bonds over time. A consistent number of hydrogen bonds throughout the simulation further supports the stability of the complex. The carboxylate group and the ether oxygen of this compound are potential hydrogen bond acceptors and donors, respectively.

A recent computational study on a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative highlighted the importance of conformational rigidification in stabilizing the interaction with its target, the enzyme GAPDH, which facilitates the formation of a covalent bond. nih.gov This underscores the significance of analyzing the structural dynamics of such complexes.

| Parameter | Hypothetical Value for this compound Complex | Interpretation |

| Average RMSD | 1.5 Å | Indicates a stable protein-ligand complex. |

| Average RMSF of Binding Site Residues | 0.8 Å | Suggests a stable binding interaction. |

| Average Number of Hydrogen Bonds | 3 | Denotes a consistent and stable hydrogen bonding network. |

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for a series of benzoic acid derivatives including this compound, a dataset of compounds with experimentally determined biological activities (e.g., inhibitory concentration, IC50) is required. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and random forests (RF), can be employed to build the model. semanticscholar.org

These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. The predictive power of a QSAR model is evaluated using statistical parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the external validation coefficient (pred_R²). A robust QSAR model would have values of these parameters close to 1.

A crucial aspect of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity. These descriptors can be categorized into electronic, steric, hydrophobic, and topological properties. For this compound, relevant descriptors might include:

Hydrophobicity (logP): The isopentyloxy group contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. nih.gov

Molar Refractivity (MR): This descriptor relates to the volume of the molecule and its polarizability, which can affect binding interactions. nih.gov

Electronic Properties: The bromine atom and the carboxylic acid group are electron-withdrawing, influencing the electronic distribution of the aromatic ring and its potential for electrostatic and pi-pi interactions.

Topological Descriptors: These numerical indices describe the connectivity and shape of the molecule.

A QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that increased hydrophobicity, molar refractivity, and the presence of a hydroxyl group were conducive to their inhibitory activity. nih.gov

| Descriptor Category | Example Descriptor for this compound | Potential Influence on Activity |

| Hydrophobic | ClogP | Membrane permeability and hydrophobic interactions. |

| Steric | Molar Refractivity (MR) | Binding site complementarity. |

| Electronic | Hammett constant (σ) | Electronic interactions with the target. |

| Topological | Wiener Index | Molecular shape and size. |

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) for Lead Optimization

In silico ADME prediction is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. semanticscholar.org

Permeability: The ability of a compound to pass through biological membranes, such as the intestinal lining and the blood-brain barrier, is a key factor in its oral bioavailability and central nervous system activity. Computational models can predict permeability based on descriptors like logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. A study on the psychoactive substance Bromo-DragonFLY indicated that its high gastrointestinal absorption and potential to cross the blood-brain barrier were predicted in silico. researchgate.net

Solubility: Aqueous solubility is essential for the absorption and distribution of a drug. In silico models predict solubility (logS) based on the molecular structure. Poor solubility can lead to low bioavailability.

Metabolic Stability: The susceptibility of a compound to metabolism by enzymes, primarily the cytochrome P450 (CYP) family, determines its half-life in the body. nih.gov In silico tools can predict which CYP isoforms are likely to metabolize this compound and the potential sites of metabolism on the molecule. The ether linkage and the alkyl chain of the isopentyloxy group are potential sites for oxidative metabolism.

Metabolite Prediction: Computational tools can also predict the structures of the metabolites that may be formed. For this compound, potential metabolic pathways include O-dealkylation of the isopentyloxy group, hydroxylation of the aromatic ring or the alkyl chain, and conjugation of the carboxylic acid group with glucuronic acid or amino acids. Predicting potential metabolites is important for understanding the drug's clearance mechanism and identifying any potentially toxic byproducts. researchgate.net

| ADME Property | Predicted Value for this compound (Hypothetical) | Interpretation |

| Caco-2 Permeability | High | Good potential for oral absorption. |

| Aqueous Solubility (logS) | Low | May require formulation strategies to improve bioavailability. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by a major drug-metabolizing enzyme. |

Applications of 3 Bromo 4 Isopentyloxy Benzoic Acid Beyond Direct Biological Activity

Role as a Key Intermediate in Complex Organic Synthesis

The compound's architecture is particularly well-suited for multi-step organic synthesis where precise control over molecular assembly is required. The differential reactivity of its functional groups—the carboxylic acid for amide or ester formation, the bromo group for carbon-carbon bond formation via cross-coupling, and the stable isopentyloxy ether for modifying solubility and spatial characteristics—makes it a powerful tool for synthetic chemists.

While not a final drug product itself, 3-Bromo-4-(isopentyloxy)benzoic acid serves as an important precursor in the synthesis of pharmacologically relevant molecules. Its structure is analogous to intermediates used in the creation of xanthine (B1682287) oxidase inhibitors, a class of drugs for treating gout. For example, the synthesis of Febuxostat analogues can involve a 3-bromo-4-alkoxybenzoic acid core. The carboxylic acid can be converted to a thioamide, and the bromo-substituent can be used to construct a thiazole (B1198619) ring, a key feature in this class of drugs. The isopentyloxy group helps to fine-tune the lipophilicity of the final molecule, which can be critical for its absorption and distribution in the body.

In the field of agrochemicals, substituted benzoic acids are foundational scaffolds for a variety of herbicides, fungicides, and plant growth regulators. A Chinese patent highlights that a structurally similar compound, 3-bromo-4-methoxybenzoic acid, demonstrates a significant inhibitory effect against crop pathogens like apple rot and grape white rot, and also functions as a weed inhibitor. google.com This suggests that the 3-bromo-4-alkoxybenzoic acid framework is recognized for its potential in agricultural applications. The functional handles on this compound allow for its incorporation into larger molecules, enabling the systematic development of new active compounds where the bromo-ether-acid core can be tested for enhanced efficacy or novel modes of action.

Natural products are a major source of inspiration for new medicines, but their complex structures often make them difficult to synthesize. Chemists frequently build libraries of "natural product-like" molecules that capture the structural essence of these compounds but are easier to produce. This compound is an ideal scaffold for such endeavors. Its rigid aromatic core, decorated with versatile functional groups, allows for the creation of a diverse set of analogues through combinatorial chemistry. By systematically altering the groups attached to the carboxylic acid and the bromine atom, researchers can generate hundreds of unique compounds from a single, well-defined starting scaffold, rapidly exploring chemical space to identify molecules with desirable biological properties.

Contributions to Materials Science

The unique combination of a rigid aromatic core and a flexible alkyl chain in this compound makes it a molecule of interest in the design of new organic materials.

The compound’s structure lends itself to integration into polymers. The carboxylic acid group is a classic functional handle for creating polyesters or polyamides through condensation polymerization. Furthermore, the bromine atom can be used for post-polymerization modification. For instance, a polymer could be formed using the carboxylic acid, leaving the bromo groups intact along the polymer chain. These bromo-sites could then be subjected to palladium-catalyzed cross-coupling reactions to attach other functional groups, leading to highly specialized and functionalized materials for applications in electronics, separations, or coatings.

Benzoic acid derivatives are a cornerstone in the development of liquid crystals. The elongated and rigid shape of the this compound molecule is a prerequisite for the formation of liquid crystalline phases (mesophases). The isopentyloxy tail provides the necessary flexibility and influences the material's melting point and clearing point (the temperature at which it becomes a simple liquid). The bromine atom further modifies the molecule's polarity and packing behavior in the solid state. By incorporating this or similar molecules into mixtures, material scientists can precisely engineer the properties of liquid crystal displays, sensors, and other optical technologies.

Applications in Analytical Chemistry and Reagent Development

The functional groups of this compound also make it a valuable scaffold for the development of reagents and tools for analytical chemistry.

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical technique. For instance, in High-Performance Liquid Chromatography (HPLC), derivatization is often used to enhance the detectability of an analyte or to improve its chromatographic behavior.

While not yet documented for this specific purpose, this compound possesses features that suggest its potential as a derivatization reagent. The carboxylic acid group can be activated and then reacted with other functional groups, such as amines or alcohols, to form stable amide or ester linkages. A notable application would be in the derivatization of biologically important amines for analysis by HPLC with ultraviolet (UV) or mass spectrometric (MS) detection.

The presence of the bromine atom in the molecule is particularly advantageous for MS detection. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance. researchgate.net This results in a characteristic isotopic pattern in the mass spectrum of a bromine-containing compound, with two peaks of almost equal intensity separated by two mass units. This unique isotopic signature can be used to easily identify the derivatized analyte and distinguish it from background noise, thereby increasing the confidence in the analytical results. researchgate.net

A hypothetical derivatization reaction is presented below:

Analyte (Amine) + this compound (activated) → Derivatized Analyte (Amide)

This derivatized analyte would benefit from the chromophoric phenyl ring for UV detection and the distinct bromine isotope pattern for mass spectrometric identification.

The carboxylate group of this compound can act as a ligand, donating electron density to a metal center to form a coordination complex. When this ligand is used to bridge multiple metal centers, it can lead to the formation of extended structures known as coordination polymers or Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters connected by organic ligands. figshare.com

The structure of this compound makes it an intriguing candidate for a MOF ligand. The carboxylate group provides the primary binding site for the metal ions. The bromo and isopentyloxy groups would then decorate the pores of the resulting framework, influencing its size, shape, and chemical environment. The bulky isopentyloxy group could lead to the formation of larger pores, while the bromine atom could introduce specific binding sites for other molecules through halogen bonding.

The synthesis of a MOF using this ligand would typically involve a solvothermal reaction, where the benzoic acid derivative and a metal salt are heated in a solvent. The resulting MOF could have potential applications in areas such as gas storage, separation, and catalysis. The specific properties of the MOF would be determined by the choice of metal ion and the coordination geometry it adopts with the carboxylate ligand.

| Feature of Ligand | Potential Influence on MOF Properties |

| Carboxylate Group | Primary binding site for metal ions, dictates connectivity. |

| Bromo Group | Can influence framework packing via halogen bonds, potential for post-synthetic modification. |

| Isopentyloxy Group | Can control pore size and hydrophobicity, may lead to interdigitated structures. |

A chemical probe is a molecule that is used to detect the presence of a specific analyte through a measurable change, such as a change in color or fluorescence. The versatile chemical nature of this compound allows for its modification to create such probes.

For example, the carboxylic acid group can be chemically modified to attach a fluorophore, a molecule that emits light upon excitation. The resulting molecule could then be used as a fluorescent probe. The bromo and isopentyloxy substituents could be tailored to modulate the probe's interaction with its target analyte and its solubility in different media.

Furthermore, the core structure of this compound could be incorporated into a larger sensor system. For instance, it could be used as a building block in the synthesis of a receptor molecule designed to bind to a specific analyte. The binding event could then be transduced into a measurable signal. Research has shown that benzoic acid derivatives can be detected by engineered biosensors, highlighting the potential for this class of compounds in sensing applications. frontiersin.orgnih.gov The development of a sensor based on this compound would involve rational design to optimize its selectivity and sensitivity for a particular target molecule.

Advanced Analytical Techniques for Characterization in Research Contexts

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with exceptional accuracy. For 3-Bromo-4-(isopentyloxy)benzoic acid, HRMS provides an exact mass measurement, which can be used to confirm its molecular formula, C₁₂H₁₅BrO₃. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity, separated by approximately 2 m/z units.

In a research setting, this technique is invaluable for confirming the successful synthesis of the target compound and for identifying any potential impurities. By comparing the experimentally measured exact mass to the theoretically calculated mass, researchers can gain a high degree of confidence in the compound's identity.

Table 1: Theoretical vs. Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ | C₁₂H₁₅⁷⁹BrO₃ | 286.0205 |

| [M+H]⁺ | C₁₂H₁₆⁷⁹BrO₃ | 287.0283 |

| [M+Na]⁺ | C₁₂H₁₅⁷⁹BrNaO₃ | 309.0102 |

| [M+2]⁺ | C₁₂H₁₅⁸¹BrO₃ | 288.0184 |

| [M+H+2]⁺ | C₁₂H₁₆⁸¹BrO₃ | 289.0262 |

| [M+Na+2]⁺ | C₁₂H₁₅⁸¹BrNaO₃ | 311.0081 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete picture of the atomic connectivity and spatial arrangement of this compound.

¹H NMR Spectroscopy: A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would likely appear as a doublet, a doublet of doublets, and another doublet. The isopentyloxy group would give rise to a characteristic set of signals: a triplet for the -OCH₂- protons, a multiplet for the adjacent -CH₂- and -CH- protons, and a doublet for the two terminal methyl groups. The acidic proton of the carboxylic acid group would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, one would expect to see twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The chemical shifts of these signals would be indicative of their electronic environment (e.g., aromatic, aliphatic, carbonyl).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to piece together the fragments of the molecule. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~8.1 | d | 1H | Ar-H |

| ~7.9 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~4.1 | t | 2H | -OCH₂- |

| ~1.8 | m | 1H | -CH- |

| ~1.6 | q | 2H | -CH₂- |

| ~1.0 | d | 6H | -CH(CH₃)₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: While IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carbonyl) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ether) |

| ~1050 | Medium | C-Br stretch |

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of a molecule. If a suitable single crystal of this compound can be grown, this technique can determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. It can also reveal information about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form dimeric structures in the solid state. This level of detail is crucial for understanding the compound's physical properties and how it packs in a crystal lattice.

Chromatographic Methods (HPLC, GC-MS) for Purity and Quantitative Analysis in Complex Mixtures

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be suitable for its analysis. A UV detector would be effective for detection, as the aromatic ring of the compound absorbs UV light. This method is ideal for assessing the purity of a sample and for quantifying the amount of the compound in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid group of this compound would likely need to be derivatized to increase its volatility. For instance, it could be converted to its methyl ester. The derivatized compound would then be separated by gas chromatography and detected by a mass spectrometer. This provides both retention time information for identification and a mass spectrum for structural confirmation.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer the most comprehensive analysis.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful combination for analyzing complex mixtures. HPLC separates the components of the mixture, and the mass spectrometer provides mass and structural information for each separated component. This would be particularly useful for identifying and characterizing any impurities present in a sample of this compound.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Although less common due to lower sensitivity, LC-NMR can provide detailed structural information on separated components without the need for isolation.

By employing this array of advanced analytical techniques, researchers can build a complete and accurate profile of this compound, confirming its structure, assessing its purity, and gaining a deep understanding of its chemical properties.

Future Research Directions and Unexplored Potential of 3 Bromo 4 Isopentyloxy Benzoic Acid

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of 3-Bromo-4-(isopentyloxy)benzoic acid and its analogs is a crucial first step for any further investigation. Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic methods.

Current synthetic approaches for similar brominated benzoic acids often involve multi-step processes. For instance, the synthesis of related compounds like 3-bromo-4-methylbenzoic acid involves reactions such as esterification, reduction, and Suzuki coupling. guidechem.com The synthesis of 3-bromobenzoic acid can be achieved through the electrophilic substitution of benzoic acid using bromine, often with a catalyst like FeBr3. ijisrt.com However, these traditional methods can sometimes utilize harsh reagents and produce significant waste.

Future research in this area could explore:

Greener Synthetic Pathways: Investigating the use of less hazardous solvents and reagents, and developing one-pot syntheses to reduce the number of reaction steps and purification processes. ijisrt.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these efforts.

Catalytic Innovations: The development of novel catalysts, including biocatalysts or nanocatalysts, could offer higher selectivity and efficiency for the bromination and etherification steps required for the synthesis of this compound.

Flow Chemistry: Utilizing continuous flow reactors could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry Routes | Reduced environmental impact, lower cost, increased safety. | Use of biodegradable solvents, renewable starting materials, and energy-efficient reaction conditions. |

| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Development of enzyme-based catalysts, metal-organic frameworks (MOFs), or magnetic nanoparticles. |

| Flow Chemistry | Enhanced process control, scalability, and safety. | Optimization of reactor design, reaction kinetics, and in-line purification techniques. |

Exploration of New Biological Targets and Disease Areas

Substituted benzoic acids are known to possess a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. preprints.orgresearchgate.netnih.gov The unique combination of a bromine atom and an isopentyloxy group in this compound could lead to novel pharmacological properties.

Future research should focus on a systematic evaluation of its bioactivity, including:

Antimicrobial and Antiviral Screening: Investigating its efficacy against a broad spectrum of bacteria, fungi, and viruses. Benzoic acid and its derivatives have shown promise in this area. nih.gov

Anti-inflammatory Properties: Assessing its potential to modulate inflammatory pathways. Substituted benzoic acids have been explored for their use in treating chronic inflammatory diseases. univie.ac.at Benzoic acid itself has been shown to mitigate inflammation in preclinical models. nih.govnih.gov

Metabolic Disorders: Exploring its role in metabolic pathways, such as those involved in diabetes and obesity. Quantitative structure-metabolism relationship studies on substituted benzoic acids have been conducted to understand their metabolic fate. nih.gov

Oncology: Evaluating its cytotoxic effects on various cancer cell lines. Many benzoic acid derivatives have been investigated for their potential as anticancer agents. preprints.orgresearchgate.netnih.gov

Integration into Advanced Materials for Emerging Technologies

The structural characteristics of this compound also suggest its potential use as a building block for advanced materials. The aromatic ring, carboxylic acid group, and the bromo- and isopentyloxy- substituents can all contribute to the final properties of a material.

Potential areas for future materials science research include:

Liquid Crystals: The elongated molecular shape and potential for intermolecular interactions make it a candidate for the synthesis of novel liquid crystalline materials with specific optical and electronic properties.

Polymers and Resins: The carboxylic acid group can be used for polymerization reactions, leading to the creation of new polyesters or polyamides with tailored thermal and mechanical properties. The bromine atom can also serve as a site for further functionalization.

Organic Electronics: Investigating its potential as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where the electronic properties of the aromatic core can be fine-tuned.

Chemoinformatic and Machine Learning Approaches for Compound Discovery

Chemoinformatics and machine learning are powerful tools that can accelerate the discovery and optimization of new molecules. By leveraging computational models, researchers can predict the properties and activities of compounds like this compound before they are synthesized in the lab.

Future research in this domain could involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the biological activity of a series of analogs of this compound based on their structural features.

Molecular Docking and Simulation: Using computational docking to predict how the compound might bind to specific biological targets, such as enzymes or receptors. Molecular dynamics simulations can provide insights into the stability of these interactions.

Property Prediction: Employing machine learning algorithms to predict various physicochemical properties, such as solubility, toxicity, and metabolic stability, which are crucial for drug development.

| Computational Approach | Application to this compound | Expected Outcome |

| QSAR | Predicting biological activities of novel analogs. | Identification of key structural features for desired activity. |

| Molecular Docking | Identifying potential protein targets. | Prioritization of compounds for biological screening. |

| Machine Learning | Predicting ADMET properties. | Early assessment of drug-likeness and potential liabilities. |

Multidisciplinary Research Collaborations and Translational Studies (Preclinical)

To fully realize the potential of this compound, a multidisciplinary approach is essential. Collaboration between synthetic chemists, biologists, material scientists, and computational chemists will be key to unlocking its full potential.

Once promising biological activities are identified, further preclinical studies will be necessary to evaluate its therapeutic potential. This would involve:

In vivo Efficacy Studies: Testing the compound in animal models of relevant diseases to confirm its therapeutic effects.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Determining how the compound is absorbed, distributed, metabolized, and excreted by the body, and how it interacts with its biological target in a living organism.

Toxicology Studies: Assessing the safety profile of the compound through a range of in vitro and in vivo toxicity assays.

The journey from a novel compound to a clinically useful drug or a commercially viable material is long and complex. However, the unique structural features of this compound make it a compelling candidate for future research and development. Through a concerted and collaborative effort, the scientific community can unlock the untapped potential of this intriguing molecule.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-(isopentyloxy)benzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of 3-bromo-4-hydroxybenzoic acid with isopentyl bromide under basic conditions. Key parameters include:

- Solvent : Polar aprotic solvents like DMF or acetone enhance nucleophilic substitution .

- Base : Potassium carbonate (K₂CO₃) is preferred for deprotonation without side reactions .

- Temperature : 60–80°C for 12–24 hours ensures complete conversion .

- Purification : Recrystallization from ethanol or column chromatography yields >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies the isopentyloxy group (δ 1.0–1.2 ppm for CH₃, δ 3.8–4.0 ppm for OCH₂) and aromatic protons (δ 7.5–8.0 ppm). ¹³C NMR confirms carbonyl (δ ~167 ppm) and quaternary carbons .

- LC-MS : High-resolution mass spectrometry validates molecular weight (theoretical [M+H]⁺: 287.04) and detects impurities .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch) confirm functional groups .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Waste Management : Collect organic waste separately and dispose via certified hazardous waste services .

- Storage : Keep in sealed containers at 2–8°C in a dry, ventilated area .

Advanced Research Questions

Q. How can computational tools predict feasible synthetic pathways for derivatives of this compound?

- Methodological Answer : Databases like REAXYS and PISTACHIO enable retrosynthetic analysis by evaluating reaction plausibility (plausibility score >0.5) and step efficiency. For example:

- Cross-Coupling : Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ to replace bromine with aryl/heteroaryl groups .

- Template Relevance : Prioritize routes with minimal protection/deprotection steps using heuristic models .

Computational validation via DFT calculations (e.g., Gaussian 16) optimizes transition states and predicts regioselectivity .

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in palladium-catalyzed reactions. Key factors:

- Catalyst System : Pd(OAc)₂ with SPhos ligand enhances Buchwald-Hartwig amination .

- Solvent Effects : Dioxane improves yields in Suzuki couplings compared to THF .

- Substrate Scope : Electron-withdrawing groups (e.g., -COOH) meta to Br reduce oxidative addition rates; optimize using kinetic studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity Control : Ensure >98% purity via HPLC to exclude impurities affecting bioassays .

- Assay Standardization : Replicate enzyme inhibition studies under controlled pH (7.4) and temperature (25°C) .

- Orthogonal Validation : Compare results across methods (e.g., fluorescence-based vs. colorimetric assays) to confirm activity .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.